![molecular formula C9H4N2O B13804739 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) CAS No. 78480-38-3](/img/structure/B13804739.png)
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) typically involves multi-step reactions that include cyclization and annulation processes. One common synthetic route involves the formation of the isoxazole ring followed by the construction of the azepine ring through cyclization reactions. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the desired product .
Analyse Des Réactions Chimiques
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at positions that are more reactive due to the presence of electron-withdrawing or electron-donating groups.
Common reagents used in these reactions include strong oxidizing agents, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
Applications De Recherche Scientifique
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer advantages over existing treatments.
Industry: Although industrial applications are limited, the compound’s unique properties make it a candidate for specialized applications in materials science and chemical manufacturing
Mécanisme D'action
The mechanism of action of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) can be compared with other similar compounds, such as:
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar isoxazole ring but differ in the fused ring systems and their biological activities.
Tetrahydrobenzo[b]azepines: These compounds have a similar azepine ring but differ in their overall structure and applications.
The uniqueness of 4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI) lies in its fused ring system, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
78480-38-3 |
|---|---|
Formule moléculaire |
C9H4N2O |
Poids moléculaire |
156.14 g/mol |
Nom IUPAC |
3-oxa-4,11-diazatetracyclo[5.4.1.02,6.08,10]dodeca-1(11),2(6),4,7,9-pentaene |
InChI |
InChI=1S/C9H4N2O/c1-4-5-2-7(5)11-8(1)9-6(4)3-10-12-9/h2-3H,1H2 |
Clé InChI |
LYABESVYCXENHW-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C=C3N=C1C4=C2C=NO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


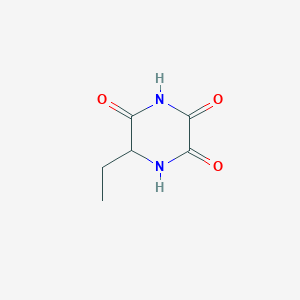
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
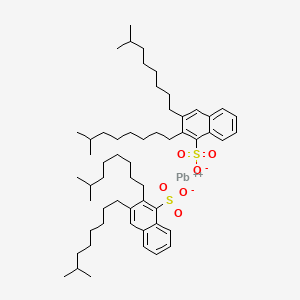
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)
![4-Piperidinecarboxylic acid, 1-[2-(methylsulfonyl)ethyl]-](/img/structure/B13804700.png)

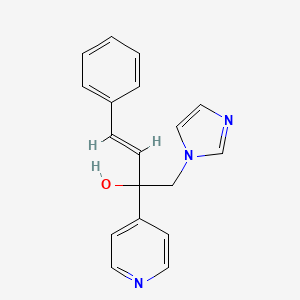
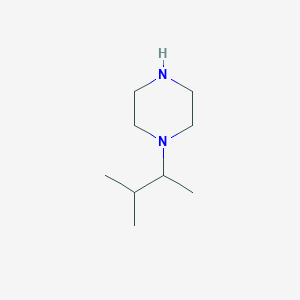
![9,10-Anthracenedione, 1,5-dihydroxy-4-[(2-hydroxyethyl)amino]-8-(phenylamino)-](/img/structure/B13804704.png)
![1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine;hydrate](/img/structure/B13804705.png)
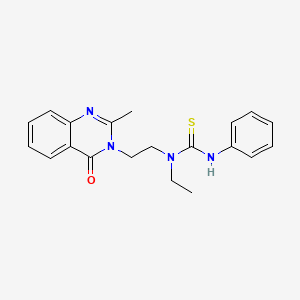
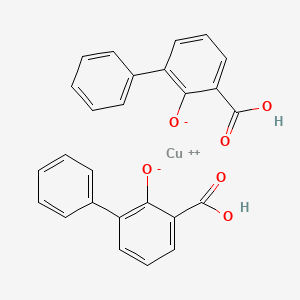
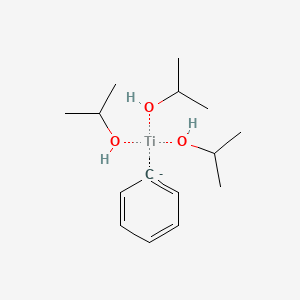
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
